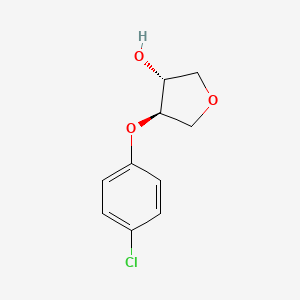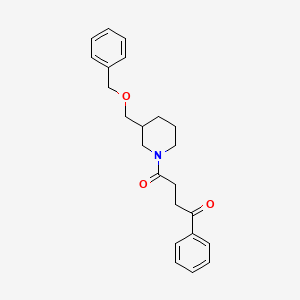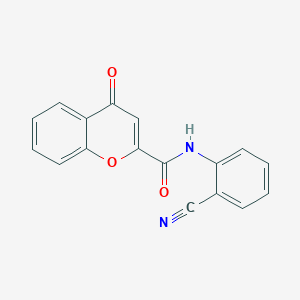![molecular formula C18H14ClN3O3 B2414562 1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one CAS No. 941887-87-2](/img/structure/B2414562.png)
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one, commonly known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDP belongs to the class of pyrazinone compounds and has been found to possess numerous biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has shown that derivatives of pyrazinone, including compounds with similar structural motifs to 1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one, have been synthesized and evaluated for their antimicrobial properties. For example, a series of new pyrazoline and pyrazole derivatives were synthesized from α,β-unsaturated ketones, exhibiting significant antimicrobial activity against various organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Structural Elucidation and Analysis
The structural characterization of novel pyrazole derivatives has been a significant area of interest. For instance, a novel pyrazole derivative, synthesized from specific ketones and hydrazine derivatives, was fully characterized using various spectroscopic techniques and single-crystal X-ray diffraction. This derivative demonstrated the versatility of pyrazinone frameworks in synthesizing compounds with potential biological applications, emphasizing the importance of structural elucidation in understanding compound properties (Naveen et al., 2018).
Antimicrobial and Antifungal Activities
Further exploration into the antimicrobial and antifungal activities of pyrazinone derivatives revealed that these compounds exhibit a broad spectrum of biological effects. A study on the preparation of pyrazoline derivatives and their evaluation against various fungal strains highlighted the significant antifungal activity, indicating the potential of these compounds in treating fungal infections (Ozdemir et al., 2010).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-4-2-1-3-12(14)10-21-17-18(23)22(8-7-20-17)13-5-6-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJDQCMULTZAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN=C(C3=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2414480.png)
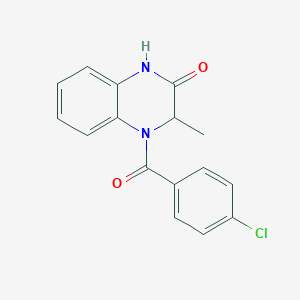
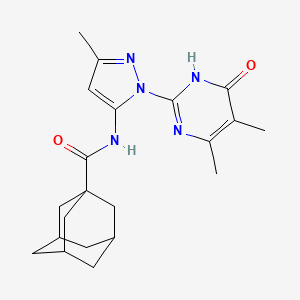
![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)

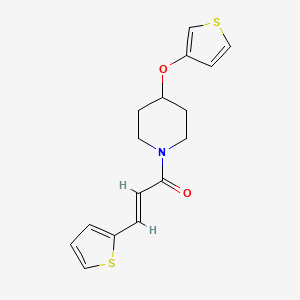
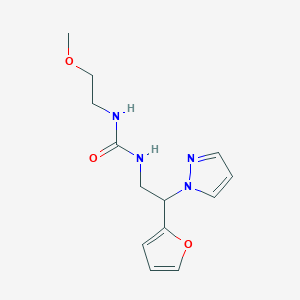
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)
![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)
